molecular formula C11H14BrNO5S2 B5399372 4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine

4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine

Cat. No.: B5399372
M. Wt: 384.3 g/mol
InChI Key: PGYJXHALGYHTNM-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group and a brominated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 3-methylsulfonylphenyl, undergoes bromination to introduce a bromine atom at the para position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation to introduce the sulfonyl group.

    Morpholine Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-2-methylbenzenesulfonyl chloride
  • 1-Bromo-4-(methylsulfonyl)benzene

Uniqueness

4-(4-Bromo-3-methylsulfonylphenyl)sulfonylmorpholine is unique due to the presence of both a morpholine ring and a brominated phenyl ring with sulfonyl groups. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-bromo-3-methylsulfonylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO5S2/c1-19(14,15)11-8-9(2-3-10(11)12)20(16,17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYJXHALGYHTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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